molecular formula C57H52N4ORu B6289176 Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98% CAS No. 92669-43-7

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%

Cat. No.: B6289176
CAS No.: 92669-43-7
M. Wt: 910.1 g/mol
InChI Key: DBJPDELWNWMIRK-UHFFFAOYSA-N
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Description

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), often referred to as a heterocyclic organic compound, is a catalyst used for the direct aziridination of conjugated dienes by aryl azides . It has a molecular weight of 910.14g/mol and a molecular formula of C57H52N4ORu .


Molecular Structure Analysis

The molecular structure of this compound includes a ruthenium (2+) ion, a carbon monoxide molecule, and a 5,10,15,20-tetrakis (2,4,6-trimethylphenyl)porphyrin-22,24-diide molecule . The porphyrin ring is a completely planar structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 910.14g/mol and a molecular formula of C57H52N4ORu . It has a complexity of 1130, a covalently-bonded unit count of 3, an exact mass of 910.318g/mol, a heavy atom count of 63, and a topological polar surface area of 28.8A^2 .

Scientific Research Applications

Catalyst in Epoxidation Reactions

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) has been utilized as a catalyst in epoxidation reactions. It has been found effective in the epoxidation of unsaturated steroids, demonstrating high conversion, epoxide yield, and β-selectivity. This usage is exemplified in the silica-supported polyhalogenated ruthenium porphyrin, where it catalyzes the epoxidation of Δ5-unsaturated steroid derivatives efficiently (Zhao et al., 2006).

Interactions with Carbon Nanotubes

The compound has shown selective interactions with semiconducting single-walled carbon nanotubes (SWNTs). This interaction results in enriched semiconducting SWNTs in solubilized samples, an important aspect for potential applications in electronics and nanotechnology (Li et al., 2004).

Investigation of Aging Effects on Catalytic Activity

Studies have been conducted to understand the effects of aging on ruthenium porphyrins like Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) and their impact on catalytic activities. This research is crucial for understanding the long-term stability and efficiency of these compounds in catalytic processes (Guimarães & Moraes, 2004).

Electrogenerated Chemiluminescence

The compound has been used in the study of coreactant electrogenerated chemiluminescence (ECL), which is significant for developing new analytical and bioanalytical methods. The research explored its ECL properties in acetonitrile, contributing to the understanding of its photophysical behavior (Bolin & Richter, 2009).

Nonlinear Optical Properties

In the realm of nonlinear optics, the compound has been studied for its potential applications. The nonlinear properties of such metal porphyrins have implications in the development of new materials for optical technologies and photonic devices (Chniti et al., 2016).

Analytical Applications in Sensor Technology

It has also been employed in the development of sensors, such as in the creation of an electrochemical sensor for bisphenol A detection. This application highlights its role in environmental monitoring and public health (Jemmeli et al., 2020).

Properties

IUPAC Name

carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPDELWNWMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H52N4ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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